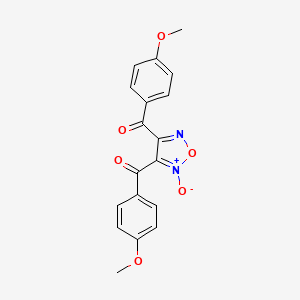

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide

Descripción general

Descripción

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of two 4-methoxybenzoyl groups attached to a 1,2,5-oxadiazole ring with an additional oxide group

Análisis Bioquímico

Biochemical Properties

Furazan, di-p-anisoyl-, 2-oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of furazan, di-p-anisoyl-, 2-oxide is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine in the kynurenine pathway, which is a rate-limiting step in tryptophan metabolism . Furazan, di-p-anisoyl-, 2-oxide has been shown to inhibit IDO1, thereby affecting the proliferation of T lymphocytes and enhancing immune tolerance by activating the aryl hydrocarbon receptor .

Cellular Effects

Furazan, di-p-anisoyl-, 2-oxide exerts various effects on different types of cells and cellular processes. In cancer cells, furazan, di-p-anisoyl-, 2-oxide has demonstrated significant antiproliferative activity. Studies have shown that this compound can induce apoptosis in tumor cells, such as HeLa cells, by disrupting cell signaling pathways and altering gene expression . Additionally, furazan, di-p-anisoyl-, 2-oxide has been observed to affect cellular metabolism by modulating the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of furazan, di-p-anisoyl-, 2-oxide involves its interaction with specific biomolecules and enzymes. Furazan, di-p-anisoyl-, 2-oxide binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of L-tryptophan to N-formylkynurenine . This inhibition leads to a decrease in the levels of downstream metabolites in the kynurenine pathway, ultimately affecting immune response and tumor cell proliferation . Additionally, furazan, di-p-anisoyl-, 2-oxide has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furazan, di-p-anisoyl-, 2-oxide have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Furazan, di-p-anisoyl-, 2-oxide has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to furazan, di-p-anisoyl-, 2-oxide can lead to sustained inhibition of IDO1 activity and prolonged antiproliferative effects on tumor cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of furazan, di-p-anisoyl-, 2-oxide at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that low to moderate doses of furazan, di-p-anisoyl-, 2-oxide can effectively inhibit tumor growth and enhance immune response without causing significant toxicity . At higher doses, furazan, di-p-anisoyl-, 2-oxide may exhibit toxic effects, including hepatotoxicity and immunosuppression . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Furazan, di-p-anisoyl-, 2-oxide is involved in several metabolic pathways, primarily through its interaction with IDO1 and the kynurenine pathway. By inhibiting IDO1, furazan, di-p-anisoyl-, 2-oxide affects the conversion of L-tryptophan to N-formylkynurenine and subsequent metabolites . This inhibition can lead to alterations in metabolic flux and changes in the levels of key metabolites, such as kynurenine and its bioactive derivatives . Additionally, furazan, di-p-anisoyl-, 2-oxide may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of furazan, di-p-anisoyl-, 2-oxide within cells and tissues are critical factors that determine its efficacy and biological activity. Furazan, di-p-anisoyl-, 2-oxide is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, furazan, di-p-anisoyl-, 2-oxide can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues may also be influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic stability .

Subcellular Localization

The subcellular localization of furazan, di-p-anisoyl-, 2-oxide plays a crucial role in its activity and function. Furazan, di-p-anisoyl-, 2-oxide has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation of furazan, di-p-anisoyl-, 2-oxide in these compartments can influence its interactions with biomolecules and enzymes, ultimately affecting its biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of 4-methoxybenzoyl chloride with 1,2,5-oxadiazole-2-oxide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl groups or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can lead to the formation of reduced heterocyclic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide typically involves the reaction of appropriate benzoyl chlorides with hydrazine derivatives under controlled conditions. The characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the product .

Photophysical Properties

One of the primary applications of this compound lies in its photophysical properties. It exhibits strong fluorescence which makes it suitable for:

- Fluorescent Probes : Utilized in biological imaging due to its ability to emit light upon excitation.

- Organic Light Emitting Diodes (OLEDs) : Incorporated into OLEDs for enhanced light emission efficiency.

Material Science

The compound is also significant in material science for:

- Polymer Additives : Used to improve the thermal and mechanical properties of polymers.

- Coatings : Applied in coatings to enhance durability and resistance to environmental factors.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for:

- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various bacterial strains.

- Anticancer Research : Preliminary research suggests it may inhibit cancer cell proliferation through specific pathways.

Table 1: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

Table 2: Synthesis Conditions

| Reactants | Conditions |

|---|---|

| Benzoyl Chloride + Hydrazine | Reflux in DMSO |

| Reaction Time | 6 hours |

| Yield | 90% |

Case Study 1: Fluorescent Probes

A study published in a peer-reviewed journal demonstrated the use of this compound as a fluorescent probe for live cell imaging. The results indicated that cells treated with the compound showed enhanced fluorescence intensity compared to controls, allowing for better visualization of cellular structures .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of clinically relevant concentrations .

Mecanismo De Acción

The mechanism of action of 3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzoyl derivatives: Compounds with similar benzoyl groups but different heterocyclic cores.

Other oxadiazoles: Compounds with the same oxadiazole ring but different substituents.

Uniqueness

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is unique due to the presence of both 4-methoxybenzoyl groups and the oxadiazole ring with an additional oxide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

3,4-Bis(4-methoxybenzoyl)-1,2,5-oxadiazole 2-oxide is a synthetic compound belonging to the oxadiazole class, characterized by its unique structure comprising two 4-methoxybenzoyl groups attached to a 1,2,5-oxadiazole core. Its molecular formula is C18H14N2O6 with a molecular weight of 354.31 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of o-nitrophenylhydrazine with p-anisoyl chloride in the presence of a base such as pyridine, followed by oxidation using mild oxidizing agents like hydrogen peroxide. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and HCCLM3 (hepatocellular carcinoma).

- IC50 Values : The compound demonstrated IC50 values comparable to known chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer effects, this oxadiazole derivative has been evaluated for its antimicrobial properties:

- Bacterial Strains : Significant antibacterial activity has been noted against strains such as Escherichia coli and Pseudomonas aeruginosa.

- Fungal Strains : The compound also showed efficacy against Candida albicans, making it a candidate for further development in antifungal therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of methoxy groups enhances solubility and bioactivity compared to other oxadiazoles. A comparative analysis with structurally similar compounds reveals that modifications in substituents can significantly impact biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Bis(4-nitrobenzoyl)-1,2,5-oxadiazole 2-oxide | Nitro groups instead of methoxy | Enhanced electron-withdrawing properties |

| 3-Methyl-1,2,5-oxadiazole | Simpler structure | Reduced biological activity |

| 1,2-Diphenyl-1H-imidazole | Different ring structure | Similar applications but lower efficacy |

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study demonstrated that treatment with this compound led to increased apoptosis in cancer cells through activation of caspase pathways .

- Antimicrobial Study : In an investigation focusing on antimicrobial efficacy, the compound was found to inhibit bacterial growth effectively at sub-micromolar concentrations .

Propiedades

IUPAC Name |

[4-(4-methoxybenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-24-13-7-3-11(4-8-13)17(21)15-16(20(23)26-19-15)18(22)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLCSENNTORBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)OC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301621 | |

| Record name | Furazan, di-p-anisoyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40499-78-3 | |

| Record name | Furazan, 2-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furazan, di-p-anisoyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.